methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate
Description
Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate is a benzoate ester derivative featuring a hydrazinylidene-thiocarbamoyl moiety. Structurally, it comprises a methyl benzoate core substituted at the para-position with an (E)-configured hydrazinylidene group bearing an ethylcarbamothioyl substituent. This compound is synthesized via multi-step reactions involving hydrazine derivatives and thiocarbamoyl precursors, as inferred from analogous synthetic pathways for related benzoate esters . Characterization typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and crystallographic tools like SHELX and ORTEP for structural validation .
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C12H15N3O2S/c1-3-13-12(18)15-14-8-9-4-6-10(7-5-9)11(16)17-2/h4-8H,3H2,1-2H3,(H2,13,15,18)/b14-8+ |
InChI Key |
DSZQSXUZLPJHIG-RIYZIHGNSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate typically involves the reaction of methyl 4-formylbenzoate with ethylcarbamothioylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous benzoate derivatives, focusing on structural variations, synthetic routes, and physicochemical properties.
Quinoline-Based Benzoate Esters (C1–C7)
A series of methyl benzoate derivatives (C1–C7) feature a quinoline-4-carbonyl-piperazine bridge at the para-position, with substituents on the quinoline’s 2-phenyl group (e.g., Br, Cl, F, CF₃) . Key differences from the target compound include:
- Core structure: C1–C7 incorporate a quinoline-piperazine scaffold, whereas the target compound lacks heterocyclic systems.
- Synthetic route : C1–C7 are synthesized via piperazine coupling and crystallized in ethyl acetate, yielding yellow/white solids. The target compound likely involves hydrazine-mediated condensation .
Table 1: Comparison of Quinoline-Based Benzoates (C1–C7)
| Compound | Substituent on Quinoline | Physical State | Analytical Methods |
|---|---|---|---|
| C1 | Phenyl | Yellow solid | ¹H NMR, HRMS |
| C2 | 4-Bromophenyl | Yellow solid | ¹H NMR, HRMS |
| C3 | 4-Chlorophenyl | Yellow solid | ¹H NMR, HRMS |
| C4 | 4-Fluorophenyl | White solid | ¹H NMR, HRMS |
| C7 | 4-Trifluoromethylphenyl | Yellow solid | ¹H NMR, HRMS |
Ethyl Benzoate Derivatives with Heterocyclic Moieties (I-6230, I-6232, etc.)
Ethyl 4-substituted benzoates (e.g., I-6230, I-6232) feature pyridazine or isoxazole rings linked via phenethylamino/thio/ether groups . Key distinctions include:
- Ester group : The target compound uses a methyl ester, while these derivatives employ ethyl esters, affecting lipophilicity.
- Synthesis : I-series compounds are synthesized via nucleophilic substitution or coupling reactions, differing from the hydrazine-driven pathway of the target compound .
Hydrazinyl-Thiocarbamoyl Benzoates (Compound 4, )
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate (Compound 4) shares a thiocarbamoyl-hydrazine motif with the target compound but differs in:
- Substituent : Compound 4 has a hydrazinyl group, whereas the target compound features an ethylcarbamothioyl substituent.
Biological Activity
Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate is a compound of significant interest due to its potential biological activities. This article presents an overview of its biological properties, including its antimicrobial, insecticidal, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a hydrazone derivative, which may exhibit various biological activities due to its structural features. The compound can be characterized by the following molecular formula:
- Molecular Formula : C12H14N4OS
- Molecular Weight : 250.33 g/mol
1. Antimicrobial Activity
Research has demonstrated that compounds similar to this compound possess antimicrobial properties. A study evaluated the effectiveness of hydrazones against various bacterial strains, showing promising results in inhibiting growth. Specifically, derivatives with similar functional groups exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 64 |
| Hydrazone B | Escherichia coli | 128 |
| This compound | Staphylococcus epidermidis | TBD |
2. Insecticidal Activity
The insecticidal properties of this compound have been explored in several studies. For instance, a study on similar compounds indicated that they could act as effective larvicides against mosquito species such as Aedes aegypti and Culex pipiens. The lethal concentration (LC50) values were found to be significantly lower than those of conventional insecticides, suggesting a potential for safer pest control methods.
- Case Study : A recent investigation reported that a compound structurally related to this compound achieved an LC50 of 50 ppm against Aedes aegypti, indicating high efficacy as a larvicide.
3. Cytotoxic Effects
The cytotoxicity of this compound has been assessed through various assays. In vitro studies using cancer cell lines have shown that the compound can induce apoptosis, leading to cell death in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction through caspase activation |
| MCF-7 | 20 | Disruption of mitochondrial membrane potential |
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets leading to disruption of metabolic processes. For example, the hydrazone moiety may interact with thiol groups in proteins, inhibiting essential enzymatic functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
